molecular formula C13H17N3O2 B2629747 ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate CAS No. 178306-96-2

ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate

Cat. No.: B2629747
CAS No.: 178306-96-2
M. Wt: 247.298
InChI Key: ULYKTWOLVHGAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is a heterocyclic compound that features a pyrroloazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes under reflux conditions can lead to the formation of the desired pyrroloazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloazepine derivatives and related heterocyclic structures, such as:

Uniqueness

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is unique due to its specific substitution pattern and the presence of both amino and cyano groups.

Properties

IUPAC Name

ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-18-13(17)11-9-6-4-3-5-7-16(9)10(8-14)12(11)15/h2-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYKTWOLVHGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCCN2C(=C1N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.